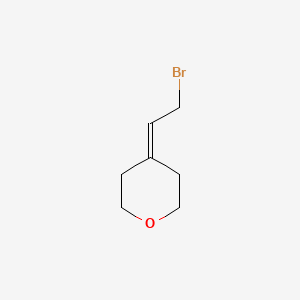
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride
Overview
Description
The compound is a derivative of pyrazole, which is a class of five-membered heterocyclic compounds . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
While specific synthesis methods for this compound were not found, difluoromethylation processes have been studied extensively . These processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the electronic properties of the substituents. For instance, electron-donating groups generally stabilize the 3-tautomer, whereas electron-withdrawing groups increase the ratio of 5-tautomer .Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by its difluoromethyl group. For example, fragmentation of a related compound, 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion, yields a difluoromethyl radical .Scientific Research Applications
Late-stage Difluoromethylation
This compound plays a significant role in late-stage difluoromethylation processes . The process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Radical Chemistry
The compound can be used in Minisci-type radical chemistry . This strategy is best applied to heteroaromatics . The fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical .
Drug Discovery
Fluorinated compounds like this one present opportunities for drug discovery . The combination of fluorine atoms and amide groups in the compounds might be useful in pharmaceuticals . The synthesis of molecules in which amides and fluorine atoms are closely associated is far from straightforward .
Metabolic Stability
The incorporation of fluorine atoms is an effective way to increase the metabolic stability of drug compounds . This makes the compound resistant to rapid metabolic degradation in the complex environment of the human body .
Synthesis of N-trifluoromethylamides
The compound can be used in the synthesis of an otherwise almost inaccessible family of fluorinated amides that contain an N-trifluoromethyl group . This expands the range of amides available for drug discovery .
Biomolecule Modification
An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This opens up new possibilities for the modification and study of biomolecules .
Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-1-methyltriazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4.ClH/c1-10-2(3(5)6)4(7)8-9-10;/h3H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKFEJCBSWTMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)N)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



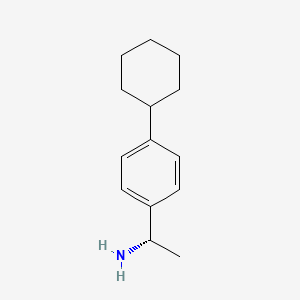
![Cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B3251989.png)
![4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B3251992.png)
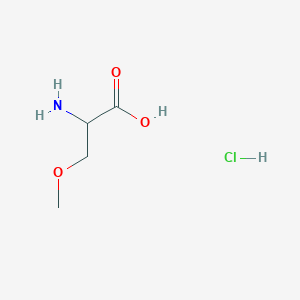
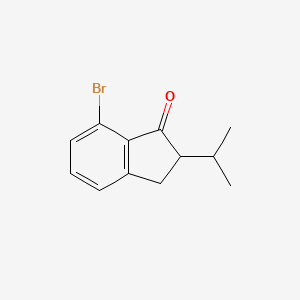
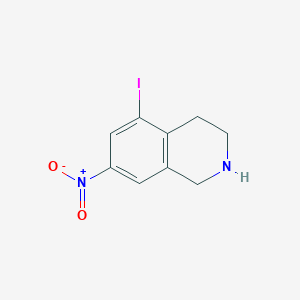
![1,3-Dioxane-4,6-dione, 5-[[(3,4-dimethoxyphenyl)amino]methylene]-2,2-dimethyl-](/img/structure/B3252014.png)
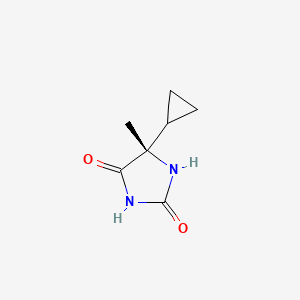
![rel-(1R,2R,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3252032.png)
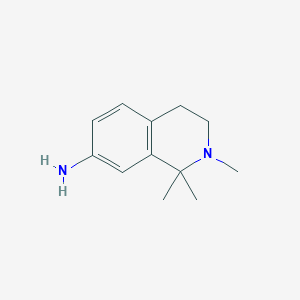
![6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3252047.png)

![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3252057.png)
